N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide
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Description
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.386. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been identified asEGFR inhibitors , suggesting that this compound may also target the Epidermal Growth Factor Receptor (EGFR). EGFR is a protein that plays a crucial role in cell growth and division, and its overexpression is often associated with certain types of cancer.
Mode of Action
If it is indeed an egfr inhibitor like its analogs , it likely works by binding to the EGFR protein, preventing it from activating and triggering cell division. This could potentially slow down or stop the growth of cancer cells.
Biological Activity
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclohexanecarboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrroloquinoline framework. Its molecular formula is C20H24N4O4 with a molecular weight of 384.4 g/mol. The structural features contribute to its biological activity by allowing interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biological pathways. The mechanism of action may involve:
- Enzyme Inhibition : The compound could inhibit key enzymes that play roles in disease processes.
- Receptor Modulation : It may modulate the activity of receptors involved in cellular signaling pathways.
Further studies are needed to elucidate the precise interactions and pathways involved in its biological effects.
Anticancer Activity
Research indicates that derivatives of compounds similar to N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl) have shown promising anticancer properties. For example:
- In vitro Studies : Compounds exhibiting structural similarities have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Compound | Activity | Reference |
---|---|---|
N-(4-cyanophenyl)-2-[4-(2,3-dihydroxypropyl)-phenoxy]acetamide | Selective A2A receptor antagonist | |
7-Amino-[1,2,4]triazolo[4,3-a]pyridin derivatives | Anticancer properties | |
1-Methylpyrrole derivatives | Antimicrobial activity |
Anti-inflammatory Effects
Similar compounds have also been investigated for their anti-inflammatory properties. These activities are often linked to the modulation of inflammatory pathways and cytokine production.
Case Studies
Several case studies highlight the biological relevance of this compound:
- In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in reducing tumor growth and improving survival rates in cancer models.
- Mechanistic Studies : Research focusing on structure-activity relationships (SAR) has provided insights into how modifications to the chemical structure affect biological activity.
Properties
IUPAC Name |
N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-16-7-6-13-10-15(11-14-8-9-20(16)17(13)14)19-18(22)12-4-2-1-3-5-12/h10-12H,1-9H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTVZHLNPSWFIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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